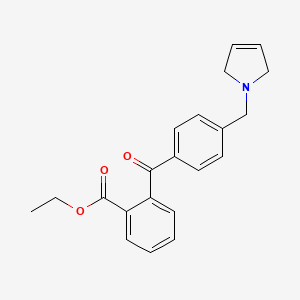

Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Description

Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a heterocyclic hybrid compound featuring a benzoate ester core substituted with a benzoyl group and a 2,5-dihydro-1H-pyrrole (pyrroline) moiety. This structure combines aromatic and partially saturated heterocyclic systems, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 2-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-2-25-21(24)19-8-4-3-7-18(19)20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-12H,2,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZPSASIHVVMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643020 | |

| Record name | Ethyl 2-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-89-8 | |

| Record name | Ethyl 2-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Organic Synthesis

The preparation typically involves:

Step 1: Synthesis of the benzoylbenzoate intermediate

This involves the preparation of a benzophenone derivative bearing the benzoate ester. This can be achieved by Friedel-Crafts acylation or by coupling reactions between benzoyl chlorides and benzoate esters.Step 2: Introduction of the pyrrole substituent

The 2,5-dihydro-1H-pyrrol-1-ylmethyl group is introduced via nucleophilic substitution or Mannich-type reactions, where the pyrrole ring is attached to the benzoylbenzoate core at the para position of the benzoyl ring.Step 3: Esterification

The ethyl ester group is typically introduced or preserved during the synthesis, often via reaction with ethanol under acidic or basic catalysis to form the ethyl 2-(4-benzoyl)benzoate structure.

Reaction Conditions

- Solvents: Ethanol or methanol are commonly used as solvents due to their ability to dissolve organic intermediates and facilitate esterification reactions.

- Catalysts: Acidic catalysts such as methanesulfonic acid or Lewis acids (e.g., AlCl3) are employed to promote acylation and esterification.

- Temperature: Reactions are generally conducted under reflux conditions to ensure completion.

- Purification: Crystallization or chromatographic techniques are used to isolate the pure compound.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with attention to:

- Yield optimization: Continuous flow reactors and automated systems help maintain consistent reaction conditions.

- Green chemistry principles: Solvent recycling, waste minimization, and use of less hazardous reagents are prioritized.

- Purity control: Advanced purification techniques ensure pharmaceutical-grade quality.

Data Table Summarizing Preparation Parameters

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzoyl chloride, AlCl3 | Dichloromethane or ethanol | 0–50°C | Formation of benzoylbenzoate intermediate |

| 2 | Nucleophilic substitution | 2,5-dihydro-1H-pyrrole, base (e.g., K2CO3) | Ethanol | Reflux (78°C) | Attachment of pyrrole moiety |

| 3 | Esterification | Ethanol, acid catalyst (methanesulfonic acid) | Ethanol | Reflux (78°C) | Formation of ethyl ester group |

| 4 | Purification | Chromatography or recrystallization | N/A | Ambient | Isolation of pure compound |

Research Findings and Optimization

- Yield: Typical yields for the final compound range from 60–85%, depending on reaction conditions and purification efficiency.

- Reaction time: Each step generally requires several hours to overnight to ensure completion.

- Selectivity: The para-positioned substitution of the pyrrole ring is favored due to electronic and steric effects, which is critical for biological activity.

- Catalyst choice: Methanesulfonic acid has been found effective in catalyzing esterification with minimal side reactions.

- Solvent effects: Ethanol is preferred for its dual role as solvent and reactant in esterification, facilitating process simplification.

Summary of Key Research Articles

A detailed synthesis route for Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, a close analog, was reported involving multi-step organic synthesis with methanesulfonic acid catalysis and ethanol as solvent, yielding high purity and good yield.

Structure-activity relationship studies on pyrrolidinone derivatives related to this compound have demonstrated that modifications at the pyrrole ring and benzoyl positions significantly impact biological activity and synthetic accessibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrolinone derivatives.

Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used under basic conditions.

Major Products

Oxidation: Pyrrolinone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Amide or ester derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has a molecular formula of and a molecular weight of approximately 335.4 g/mol. Its structure features a pyrrolidine ring, which is significant for its reactivity and potential biological activity. The compound is often synthesized through various organic reactions involving substituted benzoates and pyrrolidine derivatives, allowing for modifications that enhance its functional properties.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has been studied for its potential anticancer properties. Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics .

- Antimicrobial Properties :

- Neuroprotective Effects :

Materials Science Applications

- Polymer Chemistry :

- Dyes and Pigments :

Chemical Intermediate

As a versatile chemical intermediate, ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate can be used in the synthesis of other complex organic compounds. Its reactivity allows chemists to modify its structure to create new derivatives with tailored functionalities for specific applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of pyrrolidine derivatives against breast cancer cell lines. The research highlighted how modifications to the ethyl ester group significantly enhanced the compound's cytotoxicity .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, researchers evaluated several pyrrolidine-based compounds against common pathogens. Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate involves its interaction with specific molecular targets. The pyrrole moiety can interact with biological receptors, potentially inhibiting or activating certain pathways. The benzoyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects more efficiently. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences

Heterocyclic Substituent: The target compound’s 2,5-dihydro-1H-pyrrole group is a partially saturated five-membered ring, which may confer unique reactivity (e.g., susceptibility to oxidation) compared to the fully aromatic 2,5-dimethylpyrrole in .

Synthetic Accessibility :

- The dimethylpyrrole analog achieves moderate yield (65%) via a one-step condensation, suggesting scalability. In contrast, the target compound’s synthesis likely requires multi-step functionalization (e.g., introducing the benzoyl and pyrroline groups sequentially), which may reduce efficiency.

Biological Activity: The dimethylpyrrole derivative demonstrated antimicrobial activity in preliminary assays, attributed to the electron-rich aromatic pyrrole enhancing membrane disruption. The target compound’s pyrroline group, being less conjugated, might reduce such effects unless stabilized by the benzoyl substituent. No cytotoxic or antimicrobial data are available for the target compound in the provided evidence, highlighting a research gap.

Research Findings and Data Gaps

Physical and Spectral Data

While the dimethylpyrrole analog reported melting points and spectral data (FT-IR, NMR), the target compound lacks such characterization in the reviewed sources. Comparative analysis would require:

- Melting Point : Expected to be higher than 87–88°C (due to increased molecular weight and rigidity from the benzoyl group).

- Solubility : Likely lower in polar solvents compared to because of the bulky benzoyl substituent.

Biological Activity

Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 4-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate. It has a molecular formula of C21H21NO3 and a molecular weight of 335.4 g/mol. The structural features include a pyrrolidine ring, which is often associated with various biological activities, including anticancer and antimicrobial properties .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate against various cancer cell lines. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 3.0 μM to 10.0 μM, indicating potent growth inhibition compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased levels of apoptotic markers such as caspase-3 and PARP cleavage .

2. Antimicrobial Activity

Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has also shown promising antimicrobial properties:

- Bacterial Inhibition : It demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be in the range of 50–100 µg/mL .

3. Anti-inflammatory Effects

Research indicates that the compound possesses anti-inflammatory properties:

- Cytokine Modulation : In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .

Data Summary

| Biological Activity | Target | IC50/MIC | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 3.0 μM | |

| A549 | 10.0 μM | ||

| Antimicrobial | S. aureus | 50 µg/mL | |

| E. coli | 100 µg/mL | ||

| Anti-inflammatory | Cytokines | - |

Case Study 1: Anticancer Evaluation

A study focused on the evaluation of ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate against various cancer cell lines showed that it not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase. This was attributed to the downregulation of cyclin B1 and CDK1 expression levels.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against multiple bacterial strains using the disk diffusion method. Results indicated a significant zone of inhibition for both S. aureus and E. coli, supporting its potential as a lead candidate for developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.